4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid
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Overview
Description
4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid is a chemical compound with the molecular formula C13H18N2O5S and a molecular weight of 314.36 g/mol . This compound is known for its unique structure, which includes a carbamoyl group, a butanoic acid backbone, and a sulfonamido group attached to a dimethylbenzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with glutamine in the presence of a base to form the sulfonamido intermediate. This intermediate is then reacted with a carbamoylating agent under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with proteins, potentially inhibiting their activity. The carbamoyl group may also interact with enzymes, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid: Similar structure but with a different position of the methyl group on the benzene ring.
4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)pentanoic acid: Similar structure but with a longer carbon chain.
Uniqueness
4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-2-[(2,4-dimethylphenyl)sulfonylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-8-3-5-11(9(2)7-8)21(19,20)15-10(13(17)18)4-6-12(14)16/h3,5,7,10,15H,4,6H2,1-2H3,(H2,14,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCFYLHXXLSTTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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